2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. One common method involves the use of acetic acid as a solvent and a temperature of around 70°C . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the production of monoclonal antibodies and other biopharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition can lead to anticonvulsant effects, making it a potential candidate for epilepsy treatment.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its broad-spectrum anticonvulsant activity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Used to enhance monoclonal antibody production.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid stands out due to its specific structural features and its ability to modulate calcium channels, which is not commonly observed in similar compounds. This unique mechanism of action provides it with distinct therapeutic potential .
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-4-methylpentanoic acid |
InChI |
InChI=1S/C10H15NO4/c1-6(2)5-7(10(14)15)11-8(12)3-4-9(11)13/h6-7H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
POGPSYWFFKFDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.